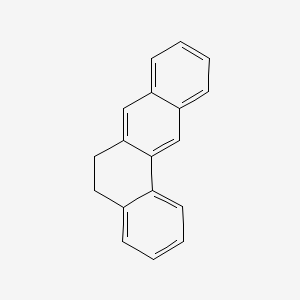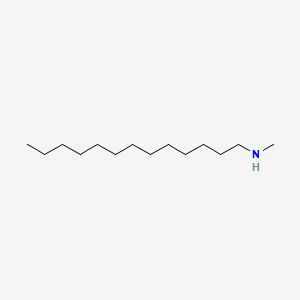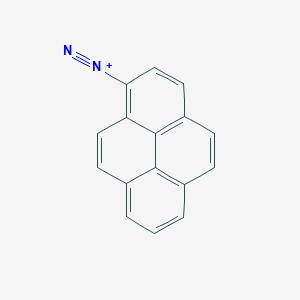
1-Pyrenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenediazonium is an organic compound belonging to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring In the case of this compound, the diazonium group is attached to the pyrene moiety, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Preparation Methods
1-Pyrenediazonium salts are typically synthesized through the diazotization of aromatic amines. The process involves the treatment of 1-aminopyrene with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction proceeds as follows:
[ \text{1-Aminopyrene} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound chloride} + 2 \text{H}_2\text{O} ]
This method is commonly used in laboratory settings. Industrial production methods may involve similar principles but are optimized for larger-scale synthesis and may include additional purification steps to ensure the stability and purity of the final product .
Chemical Reactions Analysis
1-Pyrenediazonium undergoes a variety of chemical reactions, primarily due to the highly reactive diazonium group. Some of the key reactions include:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted pyrene derivatives. Common reagents include copper(I) chloride (for chlorination), copper(I) bromide (for bromination), and potassium iodide (for iodination).
Coupling Reactions: this compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Scientific Research Applications
1-Pyrenediazonium has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form stable azo bonds makes it useful in labeling and tracking biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other materials where stable azo compounds are required
Mechanism of Action
The mechanism of action of 1-Pyrenediazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in coupling reactions, the diazonium group reacts with nucleophiles to form azo bonds, while in substitution reactions, it is replaced by other functional groups .
Comparison with Similar Compounds
1-Pyrenediazonium can be compared to other diazonium salts such as benzenediazonium and 1-azidopyrene. While all these compounds share the diazonium functional group, this compound is unique due to the presence of the pyrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring stable and highly conjugated systems .
Similar compounds include:
- Benzenediazonium
- 1-Azidopyrene
- 1-Nitrenopyrene
Each of these compounds has its own unique set of properties and applications, but this compound stands out due to its stability and versatility in forming various derivatives.
Properties
CAS No. |
41070-21-7 |
|---|---|
Molecular Formula |
C16H9N2+ |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
pyrene-1-diazonium |
InChI |
InChI=1S/C16H9N2/c17-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/q+1 |
InChI Key |
BWHQWOHPLXSTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




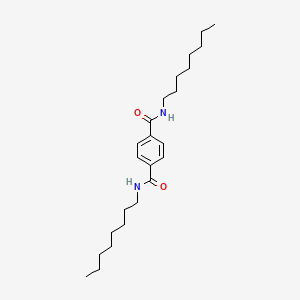
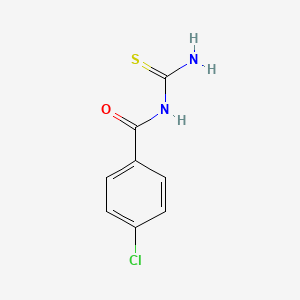
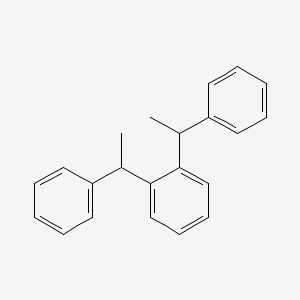
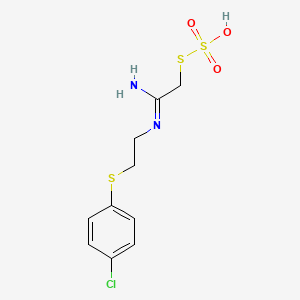
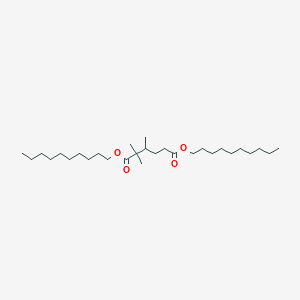

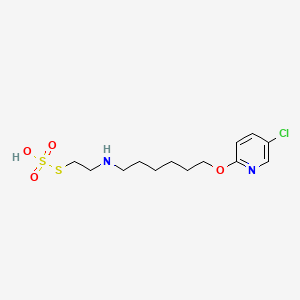
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
